molecular formula C17H26BNO6S B10798478 tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylcarbamate

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylcarbamate

Cat. No.: B10798478
M. Wt: 383.3 g/mol
InChI Key: MSQKEIBBVCULRN-UHFFFAOYSA-N
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Description

OSM-S-146 is a compound belonging to the aminothienopyrimidine series, which has been studied extensively for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-146 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to various reactions to form the desired aminothienopyrimidine structure. Key steps include halogenation, amination, and the formation of boronate esters .

Industrial Production Methods

While specific industrial production methods for OSM-S-146 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

OSM-S-146 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.

    Substitution: Substitution reactions, such as halogenation and amination, are key steps in the synthesis of OSM-S-146.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination typically involves the use of amines and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the aminothienopyrimidine scaffold, which can be further modified to enhance their biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-146 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. This inhibition disrupts the parasite’s metabolic processes, leading to its death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that OSM-S-146 may interfere with the parasite’s protein synthesis and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-146 stands out due to its unique combination of functional groups and its specific activity against malaria parasites. Unlike other compounds in the series, OSM-S-146 has shown a higher potency and better selectivity, making it a promising candidate for further development.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C17H26BNO6S

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C17H26BNO6S/c1-15(2,3)23-14(20)19-26(21,22)13-10-8-9-12(11-13)18-24-16(4,5)17(6,7)25-18/h8-11H,1-7H3,(H,19,20)

InChI Key

MSQKEIBBVCULRN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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